molecular formula C12H18ClNO2 B3086029 [(2,3-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1158456-44-0

[(2,3-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No. B3086029
M. Wt: 243.73 g/mol
InChI Key: TWLRSZMDQACROE-UHFFFAOYSA-N
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Description

The compound (2,3-Dimethoxyphenyl)methylamine hydrochloride is a chemical substance with the molecular formula C12H17NO2 . It is also known by other names such as N-(2,3-dimethoxybenzyl)prop-2-en-1-amine and Benzenemethanamine, 2,3-dimethoxy-N-2-propen-1-yl .

Scientific Research Applications

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, compounds with similar structural features to "(2,3-Dimethoxyphenyl)methylamine hydrochloride" are often explored for their reactivity and potential as intermediates in the synthesis of more complex molecules. For example, derivatives of dimethoxyphenyl compounds can be involved in the synthesis of lignin model compounds, highlighting their significance in understanding and mimicking the natural processes of lignin breakdown and reformation in wood chemistry and technology (Yokoyama, 2015). This research contributes to advancements in biomass conversion technologies, aiming to create sustainable materials and fuels.

Pharmacological Research

In pharmacological research, the structure-activity relationships of compounds similar to "(2,3-Dimethoxyphenyl)methylamine hydrochloride" are studied to understand their biological effects and potential therapeutic applications. For instance, compounds with methoxyphenyl groups are examined for their roles in drug development, such as inhibitors or receptor modulators. Although the specific compound is not mentioned, this type of chemical framework is crucial in medicinal chemistry for the design of new drugs with targeted biological activities.

Analytical and Environmental Chemistry

Compounds with similar structures may also be used as analytical standards or investigated for their environmental impact. For example, research into the toxicity and degradation products of various chemicals in the environment can provide insight into their safety and ecological effects. Studies on the sorption of herbicides to soil and their breakdown pathways contribute to understanding the environmental fate of chemical compounds and inform regulatory and cleanup efforts (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-4-8-13-9-10-6-5-7-11(14-2)12(10)15-3;/h4-7,13H,1,8-9H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRSZMDQACROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,3-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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